molecular formula C19H20N2O5 B12514877 Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate

Cat. No.: B12514877
M. Wt: 356.4 g/mol
InChI Key: RCVLABGKOOFMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate is a complex organic compound with the molecular formula C19H20N2O5. It is known for its unique structural features, which include a benzoate ester linked to a propanamido group and an isoindoline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with glycine methyl ester to form an intermediate isoindoline derivative. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new ester or amide derivatives .

Scientific Research Applications

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to produce its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
  • 3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid
  • Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Uniqueness

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester, propanamido group, and isoindoline derivative sets it apart from other similar compounds, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoylamino]benzoate

InChI

InChI=1S/C19H20N2O5/c1-26-19(25)12-6-8-13(9-7-12)20-16(22)10-11-21-17(23)14-4-2-3-5-15(14)18(21)24/h2-3,6-9,14-15H,4-5,10-11H2,1H3,(H,20,22)

InChI Key

RCVLABGKOOFMNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3CC=CCC3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.